Receptor Pharmacophore Scaffold: Non-Imidazole H3R Ligand Motif vs. Imidazole-Containing Reference Antagonists
The target compound incorporates a non-imidazole piperidine diether scaffold, a key pharmacophore for histamine H3 receptor (H3R) antagonists. Unlike imidazole-based H3R antagonists (e.g., ciproxifan), non-imidazole diethers exhibit reduced cytochrome P450 inhibition and improved brain penetration. In a series of homo- and substituted piperidine diethers evaluated at recombinant human H3R stably expressed in HEK-293 cells, the core scaffold — represented by the free base of the target compound — yielded Ki values in the nanomolar range, comparable to imidazole-based reference compounds but with improved selectivity over H4R and other aminergic receptors [1][2].
| Evidence Dimension | Histamine H3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Scaffold-class Ki < 100 nM (free base class representative) |
| Comparator Or Baseline | Imidazole-containing H3R antagonists (e.g., ciproxifan, Ki ≈ 0.5 nM at human H3R) exhibit potent affinity but carry CYP liability and suboptimal CNS drug-likeness |
| Quantified Difference | Non-imidazole scaffold retains nanomolar affinity while reducing CYP2D6 inhibition (reported IC50 shift from <1 µM to >10 µM in related diether series) |
| Conditions | Recombinant human H3R binding assay in HEK-293 cell membranes; CYP2D6 inhibition assay using human liver microsomes |
Why This Matters
Procurement of the target compound enables access to a validated non-imidazole H3R pharmacophore, reducing the risk of CYP-mediated drug-drug interactions that frequently terminate imidazole-based H3R programs.
- [1] Lazewska D, Kuder K, Ligneau X, Camelin JC, Schunack W, Stark H, Kiec-Kononowicz K. Diether derivatives of homo- or substituted piperidines as non-imidazole histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry. 2009;17(8):3037-3042. doi:10.1016/j.bmc.2009.03.017. View Source
- [2] Ligneau X, Lin JS, Vanni-Mercier G, Jouvet M, Muir JL, Ganellin CR, Stark H, Elz S, Schunack W, Schwartz JC. Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist. Journal of Pharmacology and Experimental Therapeutics. 1998;287(2):658-666. View Source
